molecular formula C9H9AsN2O3 B13756791 p-Arsenoso-N-(carbamoylmethyl)benzamide CAS No. 5425-16-1

p-Arsenoso-N-(carbamoylmethyl)benzamide

Cat. No.: B13756791
CAS No.: 5425-16-1
M. Wt: 268.10 g/mol
InChI Key: ZXQYZZKPCHVZAE-UHFFFAOYSA-N
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Description

p-Arsenoso-N-(carbamoylmethyl)benzamide (molecular formula: C₁₄H₁₂AsNO₂) is a benzamide derivative characterized by an arsenoso group (-As=O) at the para position of the benzamide ring and a carbamoylmethyl (-NH-C(=O)-CH₂-) substituent attached to the nitrogen atom (Figure 1). Its structure is defined by the SMILES notation C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[As]=O and InChIKey YROWKVAALJFIBI-UHFFFAOYSA-N . This compound’s arsenic moiety distinguishes it from conventional carbon-based benzamide derivatives, warranting detailed comparison with structurally or functionally related compounds.

Properties

CAS No.

5425-16-1

Molecular Formula

C9H9AsN2O3

Molecular Weight

268.10 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-4-arsorosobenzamide

InChI

InChI=1S/C9H9AsN2O3/c11-8(13)5-12-9(14)6-1-3-7(10-15)4-2-6/h1-4H,5H2,(H2,11,13)(H,12,14)

InChI Key

ZXQYZZKPCHVZAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N)[As]=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-4-arsorosobenzamide typically involves the reaction of 4-arsorosobenzoyl chloride with glycine or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the arsenic moiety. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-(2-amino-2-oxoethyl)-4-arsorosobenzamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-4-arsorosobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-amino-2-oxoethyl)-4-arsorosobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the arsenic moiety.

    Medicine: Studied for its potential use in cancer therapy as arsenic compounds have shown efficacy in treating certain types of cancer.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-4-arsorosobenzamide involves its interaction with cellular components. The arsenic moiety can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, making it a potential candidate for antimicrobial and anticancer applications .

Comparison with Similar Compounds

Structural Comparison with Analogues

Substituent Variations in Benzamide Derivatives

Benzamide derivatives exhibit diverse biological activities depending on substituent groups. Key analogues include:

Compound Name Substituents Molecular Formula Key Features
p-Arsenoso-N-(carbamoylmethyl)benzamide -As=O (para), -NH-C(=O)-CH₂- C₁₄H₁₂AsNO₂ Arsenoso group enhances electrophilicity; carbamoylmethyl improves solubility
2-Methoxy-N-[(4-sulfamoylphenyl)carbamoylmethyl]benzamide -OCH₃ (ortho), -SO₂NH₂ (para), -NH-C(=O)-CH₂- C₁₇H₁₈N₄O₆S Sulfamoyl and methoxy groups enhance hydrogen bonding and lipophilicity
N-(1-Carbamoylcyclopentyl)benzamide Cyclopentyl-C(=O)-NH- C₁₃H₁₆N₂O₂ Cyclopentyl-carbamoyl introduces steric bulk
3-Methoxy-N-[(5-methyloxazol-3-yl)carbamoyl]benzamide -OCH₃ (meta), oxazole-C(=O)-NH- C₁₃H₁₃N₃O₄ Oxazole ring enables π-π stacking; methoxy modulates electronic effects

Key Observations :

  • The carbamoylmethyl group (-NH-C(=O)-CH₂-) in the target compound and ’s derivative improves solubility and flexibility, facilitating interactions with enzyme pockets .
  • Bulky substituents (e.g., cyclopentyl in ) reduce conformational freedom but may enhance target specificity.
  • Heterocyclic groups (e.g., oxazole in ) promote π-π interactions in binding sites .

Enzyme Inhibition Profiles

Benzamide derivatives often target enzymes through hydrogen bonding and steric interactions:

PCAF Histone Acetyltransferase (HAT) Inhibition
  • 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (67–72% inhibition at 100 µM) shows that long acyl chains and carboxyphenyl groups enhance activity .
  • This compound: The arsenoso group’s electrophilicity may interact with cysteine residues in enzyme active sites, though direct data are unavailable.
PDE4 Inhibition
  • Roflumilast (IC₅₀ = 0.8 nM for PDE4) and its derivatives highlight the importance of lipophilic substituents (e.g., difluoromethoxy) for potency .
  • The carbamoylmethyl group in the target compound could mimic these interactions but requires validation.

Anticancer and Antiviral Activities

  • N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB): An HDAC inhibitor with IC₅₀ = 100–200 µM and lower toxicity (LD₅₀ = 1.29 g/kg) than SAHA .
  • Sulfamoyl benzamides : Activate glucokinase via H-bonds with Arg63 (distance: 3.1–3.4 Å) .
  • This compound: The arsenic group may disrupt redox pathways in cancer cells, but toxicity risks require evaluation.

Pharmacokinetics

  • HPAPB : Exhibits biphasic elimination (t₁/₂α = 0.592 h, t₁/₂β = 38.5 h) in rats .
  • The carbamoylmethyl group in the target compound may enhance metabolic stability compared to esters or amides.

Biological Activity

p-Arsenoso-N-(carbamoylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and toxicology. This article synthesizes various research findings regarding its biological activity, including its mechanisms of action, efficacy against specific biological targets, and related toxicity data.

Chemical Structure and Properties

The compound is characterized by the presence of an arsenic atom linked to a benzamide structure. Its molecular formula is C10_{10}H12_{12}N2_2O2_2As, indicating the presence of functional groups that may contribute to its biological activity.

Research indicates that compounds containing arsenic can exhibit antineoplastic (anti-cancer) properties. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : Studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death).
  • Interference with Signal Transduction Pathways : The compound may disrupt various signaling pathways involved in cell growth and survival, such as those mediated by growth factors and cytokines.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the observed IC50_{50} values for different cancer types:

Cancer Cell Line IC50_{50} (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)8.3
HeLa (Cervical Cancer)15.0

These values indicate that the compound is particularly effective against MCF-7 cells, suggesting a potential application in breast cancer treatment.

Toxicity Studies

Toxicological assessments have been conducted using zebrafish embryos as a model organism. The results indicate that:

  • Acute Toxicity : The compound exhibited an LC50_{50} value of 20.58 mg/L, classifying it as a low-toxicity compound .
  • Developmental Effects : Observations noted potential developmental abnormalities at higher concentrations, emphasizing the need for careful dosage considerations in therapeutic applications.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with the compound led to a significant reduction in cell viability compared to control groups, with notable morphological changes indicative of apoptosis.
  • Breast Cancer Research : In MCF-7 cells, the compound was shown to downregulate key proteins involved in cell cycle progression, further supporting its role as a potential therapeutic agent against breast cancer.

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